molecular formula C24H26O9S B14161153 Naphthalen-1-yl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside CAS No. 5335-81-9

Naphthalen-1-yl 2,3,4,6-tetra-o-acetyl-1-thiohexopyranoside

Cat. No.: B14161153
CAS No.: 5335-81-9
M. Wt: 490.5 g/mol
InChI Key: LSNHGJLDZWNVLR-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . This compound is characterized by the presence of a naphthalene ring system and a tetra-O-acetyl-thiohexopyranoside moiety.

Preparation Methods

The synthesis of Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves multiple steps. . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Substitution reactions can occur at the acetyl groups or the naphthalene ring, depending on the reagents and conditions used.

Scientific Research Applications

Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its interaction with specific molecular targets and pathways. The naphthalene ring system is known to interact with biological membranes and proteins, leading to various biological effects. The acetyl groups and thiohexopyranoside moiety may also play roles in modulating the compound’s activity and interactions with molecular targets .

Comparison with Similar Compounds

Naphthalen-1-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be compared with other naphthalene derivatives and acetylated glucopyranose compounds. Similar compounds include:

Properties

CAS No.

5335-81-9

Molecular Formula

C24H26O9S

Molecular Weight

490.5 g/mol

IUPAC Name

(3,4,5-triacetyloxy-6-naphthalen-1-ylsulfanyloxan-2-yl)methyl acetate

InChI

InChI=1S/C24H26O9S/c1-13(25)29-12-19-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(33-19)34-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,19,21-24H,12H2,1-4H3

InChI Key

LSNHGJLDZWNVLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC3=CC=CC=C32)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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